N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine
Description
N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a pteridine derivative featuring a bicyclic pteridine core substituted at the N2 and N4 positions. The N2 substituent is a furan-2-ylmethyl group, while the N4 substituent is a 4-chloro-2-methylphenyl moiety. Its molecular formula is C₁₈H₁₆ClN₅O, with an average molecular weight of 377.81 g/mol (calculated based on substituent contributions).
Properties
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-11-9-12(19)4-5-14(11)23-17-15-16(21-7-6-20-15)24-18(25-17)22-10-13-3-2-8-26-13/h2-9H,10H2,1H3,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNUNZHUYXBYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4-diaminopyrimidine with formic acid or its derivatives.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation reactions may yield oxidized derivatives of the pteridine core, while reduction reactions may result in reduced forms of the compound.
Scientific Research Applications
Antitumor Properties
Research indicates that compounds similar to N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine exhibit potent antitumor activities. For instance, studies on pteridine derivatives have shown their effectiveness as inhibitors of various receptor tyrosine kinases (RTKs), including the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). These inhibitors can disrupt angiogenesis and tumor growth, making them valuable in cancer therapy .
Cancer Treatment
The primary therapeutic application of this compound lies in its potential use as an anticancer agent. The compound's ability to inhibit angiogenesis makes it a candidate for treating various cancers where angiogenesis plays a critical role in tumor progression.
Other Potential Uses
In addition to its anticancer properties, derivatives of this compound may also have applications in treating inflammatory diseases due to their ability to modulate signaling pathways involved in inflammation. Further studies are required to explore these additional therapeutic avenues.
Data Table: Summary of Biological Activities
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | VEGFR | Inhibitor | |
| Related Pteridine Derivative | EGFR | Moderate Inhibition | |
| Similar Compound | RTK Inhibition | Antitumor Activity |
Case Studies
- VEGFR Inhibition Study
- Combination Therapy Research
Mechanism of Action
The mechanism of action of N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N2-[(Furan-2-yl)methyl]-N4-(4-methylphenyl)pteridine-2,4-diamine (CM1002132)
- Molecular Formula : C₁₈H₁₇N₅O
- Molecular Weight : 343.36 g/mol
- The 4-methylphenyl group may enhance metabolic stability compared to halogenated analogs. Reported applications include chemical building blocks for drug discovery .
N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine
- Molecular Formula : C₂₁H₁₉ClN₆
- Molecular Weight : 390.88 g/mol
- Key Differences :
Core Structure Variations
N4-[(Furan-2-yl)methyl]-N2-phenylquinazoline-2,4-diamine hydrochloride
- Molecular Formula : C₁₉H₁₇N₅O·HCl
- Molecular Weight : 388.84 g/mol (free base)
- Key Differences :
Pyrimidine Derivatives with Carboxy Substituents (e.g., 3b, 3c)
- Example : N4-(2-Carboxyphenyl)-N2-phenylpyrimidine-2,4-diamine hydrochloride (3b)
- Molecular Formula : C₁₇H₁₅ClN₄O₂
- Molecular Weight : 354.78 g/mol
- Key Differences :
- Pyrimidine core lacks the fused ring system of pteridine, simplifying synthesis but reducing structural rigidity .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15ClN4O
- Molecular Weight : 314.77 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of certain kinases and enzymes associated with cancer progression and inflammation.
- Kinase Inhibition : Preliminary research indicates that the compound may inhibit Janus kinases (JAKs), which play a crucial role in cytokine signaling pathways. This inhibition can lead to reduced inflammatory responses and potential anti-cancer effects .
- Neuroprotective Effects : Analogous compounds have shown neuroprotective properties by modulating oxidative stress pathways. The ability to scavenge free radicals may contribute to the compound's neuroprotective effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have investigated the therapeutic potential of this compound and its analogs:
- Anticancer Efficacy : In a study examining various pteridine derivatives, N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine demonstrated significant cytotoxicity against L-1210 mouse leukemia cells. A single dose resulted in a notable increase in survival rates among treated mice compared to controls .
- Inflammation Models : In models of acute inflammation, compounds similar to N4-(4-chloro-2-methylphenyl)-N2-[(furan-2-yl)methyl]pteridine exhibited reduced levels of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
- Neuroprotection Studies : Research on neurotoxic compounds indicated that derivatives of pteridine could protect dopaminergic neurons from oxidative damage, highlighting the neuroprotective potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
